Phthalazine-1-thiol

Description

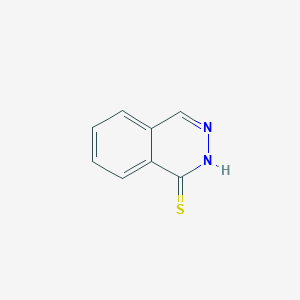

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2H-phthalazine-1-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2S/c11-8-7-4-2-1-3-6(7)5-9-10-8/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYHGSBVFWRLCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NNC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353010 | |

| Record name | phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-46-6 | |

| Record name | 16015-46-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | phthalazine-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Tautomerism of Phthalazine-1-thiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phthalazine-1-thiol is a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to biologically active molecules. This document provides a comprehensive overview of its chemical structure, with a particular focus on the prominent thione-thiol tautomerism. This guide synthesizes available spectroscopic, crystallographic, and computational data to elucidate the structural and electronic properties of the tautomers. Detailed experimental protocols for the synthesis and characterization of phthalazine-thiol derivatives are also presented, alongside theoretical considerations of the tautomeric equilibrium.

Introduction

The phthalazine scaffold is a recurring motif in a wide array of pharmacologically active compounds. Substitution at the 1-position with a thiol group introduces a dynamic chemical feature: thione-thiol tautomerism. This phenomenon, where a proton migrates between the sulfur and a nitrogen atom, results in two distinct isomers in equilibrium: the thiol form (this compound) and the thione form (2H-phthalazine-1-thione). The prevalence of each tautomer can be influenced by factors such as solvent, temperature, and pH, and has significant implications for the molecule's chemical reactivity, hydrogen bonding capabilities, and ultimately, its biological activity. Understanding this tautomeric relationship is therefore crucial for the rational design of novel drug candidates.

Chemical Structure and Tautomerism

This compound exists as a dynamic equilibrium between two tautomeric forms: the aromatic thiol form and the non-aromatic thione form. The IUPAC name for the thione form is 2H-phthalazine-1-thione[1].

-

This compound (Thiol Form): Characterized by a proton on the sulfur atom, resulting in a sulfhydryl (-SH) group. This form retains the aromaticity of the phthalazine ring system.

-

2H-phthalazine-1-thione (Thione Form): Characterized by a carbon-sulfur double bond (C=S) and a proton on one of the nitrogen atoms of the phthalazine ring. The presence of the exocyclic double bond disrupts the aromaticity of the pyridazine ring.

Computational studies on analogous thione-thiol tautomeric systems, such as 1,2,4-triazole-3-thione, have consistently shown the thione form to be the more stable tautomer in the gas phase[2]. This preference is attributed to the greater strength of the C=S and N-H bonds compared to the C-S and S-H bonds.

Tautomeric Equilibrium Visualization

Caption: Tautomeric equilibrium between this compound and 2H-phthalazine-1-thione.

Spectroscopic and Structural Data

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in each tautomer. The IR spectrum of a 4-(pyren-1-ylmethyl)phthalazine-1(2H)-thione derivative clearly shows absorption bands corresponding to both the thiol and thione forms, providing direct evidence of the tautomeric equilibrium in the solid state. Key vibrational frequencies are summarized in the table below.

| Functional Group | Tautomeric Form | Wavenumber (cm⁻¹) | Reference |

| S-H stretch | Thiol | ~2410 | [3] |

| C=S stretch | Thione | ~1323 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in characterizing the tautomeric forms in solution. Although specific data for the parent compound is scarce, the proton and carbon chemical shifts for various phthalazinone derivatives have been reported and can serve as a reference.

Representative ¹H NMR Data for Phthalazinone Derivatives:

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

| 4-benzyl-2-(3-morpholino-3-oxopropyl) phthalazin-1(2H)-one | CDCl₃ | 8.45-8.43 (m, 1H, ArH), 7.75-7.69 (m, 3H, ArH), 7.31 (d, J = 8, 4H, ArH), 7.23-7.22 (m, 1H, ArH), 4.61-4.57 (m, 2H, CH₂CH₂CO), 4.30 (s, 2H, CH₂-ph), 3.67-3.65 (m, 6H, 2CH₂O & CH₂N), 3.53-3.50 (m, 2H, CH₂N), 2.96-2.92 (m, 2H, CH₂CH₂CO) | [4] |

| 2-(2-(1-Oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | CDCl₃ | 8.35 (d, 1H, J = 7.8 Hz, H8 phthalazine), 7.98 (s, 1H, H4 phthalazine), 7.80-7.71 (m, 4H, Ar), 7.68-7.61 (m, 3H, Ar), 4.53 (t, 2H, J = 5.5 Hz, H2′), 4.18 (t, 2H, J = 5.5 Hz, H1′) | [5] |

Representative ¹³C NMR Data for Phthalazinone Derivatives:

| Compound | Solvent | Chemical Shift (δ) ppm | Reference |

| 2-(2-(1-Oxo-4-p-tolylphthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | CDCl₃ | 168.3 (CO), 159.6 (C1 phthalazine), 147.5, 138.9, 133.9, 132.9, 132.2, 132.1, 131.5, 129.3, 129.2, 129.1, 128.1, 127.2, 126.9, 123.3, 49.2 (C2′), 36.9 (C1′), 21.4 (CH₃) | [5] |

| 2-(2-(4-Methyl-1-oxophthalazin-2(1H)-yl)ethyl)isoindoline-1,3-dione | CDCl₃ | 168.2 (CO), 159.6 (C1 phthalazine), 143.7 (C4 phthalazine), 133.8, 132.9, 132.1, 131.3, 129.7, 127.5, 127.0 (C8 phthalazine), 124.8, 123.1, 48.6 (C2′), 36.8 (C1′), 18.4 (CH₃) | [5] |

X-ray Crystallography

A crystal structure for the parent this compound has not been reported. However, the crystal structure of the analogous Phthalazin-1(2H)-one provides a useful reference for the overall geometry of the ring system. In the solid state, Phthalazin-1(2H)-one exists in the lactam form, analogous to the thione form of this compound.

Experimental Protocols

The synthesis of this compound and its derivatives typically involves the thionation of the corresponding phthalazinone precursor.

General Synthesis of 4-Substituted Phthalazin-1(2H)-thiones

A common method for the synthesis of phthalazin-1(2H)-thiones involves the reaction of a 4-substituted-phthalazin-1(2H)-one with a thionating agent such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

Example Protocol for the Synthesis of 4-(pyren-1-ylmethyl)phthalazine-1(2H)-thione:

-

A mixture of 4-(pyren-1-ylmethyl)phthalazin-1(2H)-one and phosphorus pentasulfide in a high-boiling solvent such as p-xylene is prepared.

-

The reaction mixture is heated under reflux for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 4-(pyren-1-ylmethyl)phthalazine-1(2H)-thione.

Characterization Workflow

Caption: General workflow for the characterization of synthesized this compound derivatives.

Conclusion

This compound is a molecule of considerable chemical and potential pharmacological interest, primarily due to its thione-thiol tautomerism. Spectroscopic evidence from derivatives strongly supports the existence of this equilibrium in both solid and solution phases. While detailed quantitative data on the parent compound remains elusive, the information gathered from analogous systems provides a solid foundation for understanding its structural and electronic properties. The synthetic protocols outlined offer a clear pathway for the preparation of derivatives for further study. Future work, including the X-ray crystal structure determination of the parent compound and a thorough investigation of the factors governing its tautomeric equilibrium, will be invaluable for the continued development of phthalazine-based therapeutic agents.

References

- 1. This compound | C8H6N2S | CID 736370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Phthalazine-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Phthalazine-1-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering insights into its structural characterization. Due to the tautomeric nature of this compound, existing as both a thiol and a thione form, its spectroscopic signatures reflect a mixture of these two isomers.

Molecular Structure and Tautomerism

This compound (C₈H₆N₂S) exists in a tautomeric equilibrium between the thiol form (1H-phthalazine-1-thione) and the thione form (phthalazine-1(2H)-thione). This equilibrium is crucial in interpreting its spectroscopic data, as the observed spectra are often a representation of both tautomers, with the thione form generally being more stable.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₆N₂S | - |

| Molecular Weight | 162.21 g/mol | [1] |

| Exact Mass | 162.025169 Da | [1] |

| Major Fragmentation Peaks (m/z) | ||

| 162 | [M]⁺ | [1] |

| 128 | [M-SH]⁺ | [1] |

| 102 | [M-SH-CN]⁺ | [1] |

Table 2: Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Observed Value (cm⁻¹) | Source |

| N-H Stretch (thione) | 3100-3000 | - | - |

| Aromatic C-H Stretch | 3100-3000 | - | - |

| S-H Stretch (thiol) | 2600-2550 | 2410 | [2] |

| C=N Stretch | 1650-1550 | - | - |

| C=C Stretch (aromatic) | 1600-1450 | - | - |

| C=S Stretch (thione) | 1250-1020 | 1323 | [2] |

Note: Specific peak values for all functional groups are not available in the provided search results. The table presents expected ranges and available specific data.

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR)

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.5 - 8.5 | Multiplets |

| N-H (thione) | 12.0 - 14.0 | Broad Singlet |

| S-H (thiol) | 3.0 - 4.0 | Singlet |

¹³C NMR (Carbon-13 NMR)

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 140 |

| C=S (thione) | 180 - 200 |

| C-S (thiol) | 140 - 150 |

| Quaternary Carbons (C-N) | 145 - 160 |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the probe for the specific sample and solvent.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: spectral width of 16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.

-

Process the data similarly to the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

ESI-MS: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive or negative ion mode over a suitable mass range (e.g., m/z 50-500).

-

EI-MS: Introduce the sample (often via a direct insertion probe or GC inlet) into the ion source. Acquire the mass spectrum.

-

The resulting spectrum will show the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic analysis of this compound provides essential information for its structural confirmation and characterization. The presence of tautomerism is a key feature that influences its NMR, IR, and MS spectra. While a complete experimental dataset is not fully available in the public literature, the data presented in this guide, combined with the provided experimental protocols, offers a solid foundation for researchers working with this compound. The combination of these spectroscopic techniques is indispensable for unambiguously determining the structure and purity of this compound in research and development settings.

References

Phthalazine-1-thiol: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of Phthalazine-1-thiol. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on providing a framework for its characterization. It includes predicted properties, general experimental protocols for determining solubility and stability, and an analysis of its chemical nature based on related compounds.

Introduction to this compound

This compound, with the molecular formula C₈H₆N₂S and a molecular weight of 162.21 g/mol , is a heterocyclic compound of interest in medicinal chemistry and drug development.[1] Its structure, featuring a phthalazine core with a thiol group, suggests potential for diverse chemical interactions and biological activities. The presence of the thiol group and the nitrogen-containing heterocyclic ring system are key determinants of its physicochemical properties.

A crucial aspect of this compound is its existence in tautomeric forms: the thiol and the thione forms. This equilibrium can be influenced by the solvent, pH, and temperature, which has significant implications for its solubility, stability, and biological activity.

Physicochemical Properties

While specific experimental data is scarce, some physicochemical properties can be predicted or inferred from available data for related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₈H₆N₂S | PubChem |

| Molecular Weight | 162.21 g/mol | [1] |

| Tautomerism | Exists in thiol and thione forms | Inferred from related structures |

| Predicted Solubility | Likely soluble in polar aprotic solvents like DMSO. Solubility in protic solvents (water, ethanol, methanol) and non-polar solvents needs experimental determination. | Inferred from related structures |

Solubility Profile

To address this gap in knowledge, the following experimental protocol is recommended for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in various solvents at different temperatures.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, and dimethyl sulfoxide (DMSO)) at ambient and elevated temperatures.

Materials:

-

This compound (synthesized and purified)

-

Selected solvents (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

HPLC with a suitable detector (e.g., UV-Vis) or a validated spectrophotometric method

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C, 37 °C) in a shaker for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, centrifuge the vials to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or spectrophotometric method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L.

-

Repeat the experiment at different temperatures to assess the temperature dependency of solubility.

-

The following diagram illustrates the general workflow for this experimental protocol.

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and formulation. Degradation can occur through various pathways, including hydrolysis, oxidation, and photolysis.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[6][7][8][9][10]

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (e.g., 0.1 M)

-

Sodium hydroxide (e.g., 0.1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber with controlled light and UV irradiation

-

HPLC with a diode array detector (DAD) or mass spectrometer (MS) for peak purity analysis and identification of degradation products.

Procedure:

-

Acid and Base Hydrolysis:

-

Treat the drug solution with acidic and basic solutions at room temperature and elevated temperatures (e.g., 60 °C).

-

Withdraw samples at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the samples before analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with hydrogen peroxide at room temperature.

-

Monitor the reaction over time by taking samples at various intervals.

-

-

Thermal Degradation:

-

Expose the solid drug and its solution to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Analyze samples at different time points.

-

-

Photostability:

-

Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analyze samples after exposure.

-

-

Analysis:

-

Analyze all stressed samples by a stability-indicating HPLC method.

-

Determine the percentage of degradation and identify any major degradation products using MS or other spectroscopic techniques.

-

The logical flow of a forced degradation study is depicted in the following diagram.

Caption: Logical flow of a forced degradation study for this compound.

Synthesis and Purification

A reliable synthesis of this compound is a prerequisite for any experimental study. While a specific, detailed protocol for its synthesis is not widely published, methods for the synthesis of related phthalazinone and phthalazine derivatives can be adapted.[11][12][13][14] A common approach involves the conversion of the corresponding phthalazinone to the thiol or thione form.

General Synthesis Pathway

A plausible synthetic route to this compound involves the thionation of the corresponding 1(2H)-Phthalazinone. This can be achieved using reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.

The following diagram illustrates a potential synthesis pathway.

References

- 1. This compound | C8H6N2S | CID 736370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phthalazine CAS#: 253-52-1 [m.chemicalbook.com]

- 3. Phthalazine - Wikipedia [en.wikipedia.org]

- 4. Phthalazine | 253-52-1 [chemicalbook.com]

- 5. suven.com [suven.com]

- 6. pharmtech.com [pharmtech.com]

- 7. longdom.org [longdom.org]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. longdom.org [longdom.org]

- 12. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iiste.org [iiste.org]

- 14. Phthalazine synthesis [organic-chemistry.org]

Phthalazine-1-thiol derivatives and analogues

An In-depth Technical Guide to Phthalazine-1-thiol Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction

Phthalazine, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous therapeutic agents due to their broad spectrum of pharmacological activities.[3][4] Commercially available drugs such as the antihistamine Azelastine, the antihypertensive Hydralazine, and the anticancer agent Olaparib feature the phthalazine core, highlighting its clinical significance.[1][2] This review focuses specifically on the synthesis, biological activities, and therapeutic potential of this compound derivatives and their analogues, such as phthalazin-1(2H)-one and phthalazine-1(2H)-thione. These compounds have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents, often through the targeted inhibition of key enzymes.[5][6][7]

Synthesis of this compound Derivatives and Analogues

The synthesis of the phthalazine core typically begins from readily available precursors like phthalic anhydride or substituted o-benzoic acids.[4][8] The introduction of a thiol or thione functional group at the C1 position can be achieved through several key transformations. A common strategy involves the conversion of a 1-chlorophthalazine intermediate by reaction with a sulfur nucleophile. Alternatively, phthalazin-1(2H)-ones can be converted to their corresponding thione analogues.

A general synthetic workflow is outlined below:

References

- 1. pharmainfo.in [pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. longdom.org [longdom.org]

- 5. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journaljpri.com [journaljpri.com]

The Rising Therapeutic Potential of Phthalazine-1-thiol Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold, a nitrogen-containing heterocyclic system, is a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1][2] Among its many derivatives, those featuring a thiol group at the C1 position, known as phthalazine-1-thiols, have garnered significant attention for their diverse and potent pharmacological activities. This technical guide provides an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of novel phthalazine-1-thiol compounds, offering a valuable resource for professionals engaged in drug discovery and development.

Anticancer and Antiproliferative Activities

Phthalazine derivatives, including the thiol variants, have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of key signaling pathways and induction of apoptosis.[3][4]

Inhibition of Hedgehog Signaling Pathway

A series of optimized phthalazine compounds have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancers like medulloblastoma.[5] In one study, a novel derivative, compound 23b , exhibited an exceptionally low IC50 value of 0.17 nM in a Gli-luciferase assay, making it 35-fold more potent than the lead compound Taladegib and 23-fold more potent than the FDA-approved drug Vismodegib.[5] This compound also showed potent antitumor activity against medulloblastoma cell proliferation in vitro and demonstrated in vivo efficacy in a mouse allograft model.[5]

VEGFR-2 Inhibition and Antiangiogenic Activity

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a process crucial for tumor growth and metastasis. Several novel phthalazine derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[3][6] Biarylurea-linked phthalazines, in particular, have shown significant inhibitory activity. For instance, compound 13c displayed a VEGFR-2 IC50 of 2.5 µM and inhibited Human Umbilical Vein Endothelial Cell (HUVEC) proliferation by 71.6% at a 10 µM concentration.[3] Another study reported compound 12b as a potent VEGFR2 inhibitor (95.2% inhibition, IC50 of 17.8 µM), which also exhibited strong cytotoxicity against HCT-116 colon cancer cells with an IC50 of 0.32 µM.[7]

Cytotoxicity Against Human Cancer Cell Lines

Direct cytotoxic activity against a broad spectrum of cancer cell lines is a hallmark of many newly synthesized phthalazine derivatives. Studies have reported potent activity against cell lines representing leukemia, melanoma, colon cancer, breast cancer, and non-small cell lung cancer.[3][8][9]

Table 1: Selected Anticancer Activity of Novel Phthalazine Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Phthalazinone-dithiocarbamates (9a, 9b, 9d) | NCI-H460 (Lung) | IC50 | < 10 | [8] |

| Biarylurea Phthalazine (7b) | NCI 60-cell panel | GI50 | 0.15 - 8.41 | [3] |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazine (12) | Two cancer cell lines | IC50 | More active than cisplatin | [9] |

| 1-Anilino-4-(arylsulfanylmethyl)phthalazine (13) | Two cancer cell lines | IC50 | More active than cisplatin | [9] |

| Phthalazin-1-ol (5) | HepG2, HCT-116, MCF-7 | IC50 | 3 - 8.9 (Very Strong) | [10] |

| Phthalazine-triazole hybrid (12b) | HCT-116 (Colon) | IC50 | 0.32 | [7] |

| Phthalazine-triazole hybrid (13c) | HCT-116 (Colon) | IC50 | 0.64 | [7] |

| Triazolo[3,4-a]phthalazine (7a) | HCT-116 (Colon) | IC50 | 6.04 | [6] |

| Triazolo[3,4-a]phthalazine (7a) | MCF-7 (Breast) | IC50 | 8.8 | [6] |

Antimicrobial Activity

Nitrogen-containing heterocycles are a rich source of antimicrobial agents.[1] Phthalazine derivatives have been extensively studied for their ability to inhibit the growth of various pathogenic bacteria and fungi.[2][11][12]

Antibacterial and Antifungal Efficacy

New series of phthalazine derivatives have shown good in vitro activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[1][13] In some cases, the synthesized compounds exhibited greater potency than standard reference drugs like tetracycline and amoxicillin.[2][11] The incorporation of moieties like 1,2,3-triazoles or sugar residues onto the phthalazine core has been shown to enhance antimicrobial properties.[2][14]

Table 2: Antimicrobial Activity of Phthalazine Derivatives

| Compound Class | Tested Organisms | Activity Noted | Reference |

| Substituted Phthalazines | B. subtilis, S. aureus, E. coli, P. aeruginosa | Good activity, increased by specific substitutions. | [1] |

| Disaccharide-Grafting Phthalazines | Various bacterial and fungal strains | Significant inhibitory effect, superior to starting compound. | [14] |

| Phthalazine-1,2,3-triazole hybrids | M. luteus, P. aeruginosa, B. subtilis | Good activity, some derivatives higher than tetracycline. | [2] |

| Various Phthalazine derivatives | B. subtilis, E. coli, P. aeruginosa | Some compounds showed high activity against Gram-positive bacteria. | [13] |

Enzyme Inhibition

Beyond direct cytotoxicity, this compound derivatives can exert their biological effects through the specific inhibition of enzymes critical to disease pathology.

Cholinesterase Inhibition

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (AChE and BuChE) is a key therapeutic strategy. A series of phthalazin-1(2H)-one derivatives, structurally analogous to the drug donepezil, were synthesized and evaluated as cholinesterase inhibitors. Several compounds showed potent inhibition, with IC50 values in the low micromolar or submicromolar range, and displayed selectivity for AChE over BuChE.[15]

Table 3: Enzyme Inhibition by Phthalazine Derivatives

| Derivative Class | Target Enzyme | Activity Metric | Value (µM) | Reference |

| Phthalazin-1(2H)-one analogues | AChE / BuChE | IC50 | Low µM to sub-µM range | [15] |

| Biarylurea Phthalazines (13c) | VEGFR-2 | IC50 | 2.5 | [3] |

| Biarylurea Phthalazines (12c) | VEGFR-2 | IC50 | 2.7 | [3] |

| Triazolo[3,4-a]phthalazine (7a) | VEGFR-2 | IC50 | 0.11 | [6] |

| Triazolo[3,4-a]phthalazine (7b) | VEGFR-2 | IC50 | 0.31 | [6] |

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation and advancement of findings in drug discovery.

General Synthesis of this compound

A common and effective method for synthesizing this compound derivatives involves the thionation of the corresponding phthalazin-1(2H)-one precursor.

-

Starting Material: A 4-substituted-phthalazin-1(2H)-one is dissolved in a dry, high-boiling point solvent such as pyridine or p-xylene.[16][17]

-

Thionation Agent: A thionating agent, typically Phosphorus Pentasulfide (P₂S₅) or Lawesson's reagent, is added portion-wise to the solution.[4][16][17]

-

Reaction Condition: The reaction mixture is heated under reflux for several hours (typically 4-6 hours).[16][17]

-

Work-up: After cooling, the reaction mixture is poured onto an ice/HCl mixture to precipitate the product.[13]

-

Purification: The resulting solid is filtered, washed thoroughly with water, dried, and recrystallized from an appropriate solvent (e.g., ethanol, petroleum ether) to yield the pure 4-substituted-phthalazine-1-thiol.[13][17]

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The synthesized phthalazine derivatives are dissolved (e.g., in DMSO) and added to the wells at various concentrations. Control wells receive only the vehicle.

-

Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow the compounds to exert their effects.

-

MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan.

-

Solubilization: A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration at which 50% of cell growth is inhibited) is determined.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmainfo.in [pharmainfo.in]

- 3. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Design, synthesis, and biological evaluation of optimized phthalazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent using chemical plasma organic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. nanobioletters.com [nanobioletters.com]

- 13. jofamericanscience.org [jofamericanscience.org]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Phthalazine-1-thiol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of phthalazine-1-thiol derivatives, a class of heterocyclic compounds with significant potential in drug discovery. The phthalazine scaffold is a recognized pharmacophore, and its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This guide will delve into the computational methodologies used to predict and analyze the properties of these compounds, present relevant quantitative data, and provide detailed experimental protocols for key in silico techniques.

Introduction to this compound Derivatives

This compound exists in a tautomeric equilibrium with its thione form, phthalazin-1(2H)-thione. This dynamic relationship is crucial in its interaction with biological targets. The sulfur-containing functional group offers unique chemical properties that can be exploited in drug design, potentially leading to enhanced binding affinities and novel mechanisms of action. In silico modeling plays a pivotal role in understanding these properties and accelerating the development of this compound derivatives as therapeutic agents.

Key Therapeutic Targets

In silico studies have predominantly focused on the potential of phthalazine derivatives as inhibitors of key enzymes implicated in cancer progression, particularly Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade, as illustrated below.

EGFR Signaling Pathway

EGFR is another transmembrane tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Phthalazine derivatives have been investigated as potential EGFR inhibitors.

In Silico Modeling Workflow

The computational investigation of this compound derivatives typically follows a structured workflow designed to assess their potential as drug candidates.

Data Presentation

The following tables summarize quantitative data from various in silico and in vitro studies on phthalazine derivatives. It is important to note that much of the available data is for the broader class of phthalazine and phthalazinone derivatives, rather than specifically for this compound. The data for the thione tautomer is included where available.

Table 1: Molecular Docking Scores of Phthalazine Derivatives against VEGFR-2

| Compound ID | MolDock Score (kcal/mol) | Re-rank Score (kcal/mol) | Reference |

| Sorafenib (Reference) | -144.289 | -113.368 | [1][3] |

| Compound 21 | -146.77 | -115.096 | [1][3] |

| Compound 22 | -151.651 | -115.757 | [1][3] |

| Designed Compound 1 | -159.014 | -121.591 | [3] |

| Designed Compound 2 | -169.245 | -134.697 | [3] |

Table 2: In Vitro Anticancer Activity (IC50) of Phthalazine Derivatives

| Compound ID | Target/Cell Line | IC50 (µM) | Reference |

| Sorafenib | VEGFR-2 | 0.1 ± 0.02 | [4] |

| Compound 7a | VEGFR-2 | 0.11 ± 0.01 | [4] |

| Compound 7b | VEGFR-2 | 0.31 ± 0.03 | [4] |

| Compound 8c | VEGFR-2 | 0.72 ± 0.08 | [4] |

| Compound 2g | VEGFR-2 | 0.148 | [2] |

| Compound 4a | VEGFR-2 | 0.196 | [2] |

| Compound 11d | MDA-MB-231 (EGFR) | 0.92 | [5] |

| Compound 12c | MDA-MB-231 (EGFR) | 1.89 | [5] |

| Compound 12d | MDA-MB-231 (EGFR) | 0.57 | [5] |

| Compound 6e | A2780 | 5.53 ± 0.09 | [6] |

| Compound 8e | A2780 | 7.51 ± 0.13 | [6] |

| Compound 6g | MCF-7 | 7.64 ± 0.5 | [6] |

Table 3: Predicted ADMET Properties of Selected Phthalazine Derivatives

| Compound ID | Property | Predicted Value | Reference |

| Designed Derivatives | Bioavailability Score | 0.55 | [1] |

| Designed Derivatives | Lipinski's Rule Violation | 1 (MW > 500) | [1] |

| Novel Derivatives | Caco-2 Permeability | Good | [7] |

| Novel Derivatives | hERG Inhibition | Low Risk | [7] |

| Sulfur-containing heterocycles | Ames Mutagenicity | Non-mutagenic | [8] |

Experimental Protocols

This section provides detailed methodologies for key in silico experiments.

Synthesis of Phthalazine-1(2H)-thione

A common route to synthesize Phthalazine-1(2H)-thione involves the thionation of the corresponding Phthalazin-1(2H)-one.

Materials:

-

4-substituted-Phthalazin-1(2H)-one

-

Phosphorus pentasulfide (P4S10)

-

Anhydrous pyridine or xylene

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

A mixture of the 4-substituted-Phthalazin-1(2H)-one and phosphorus pentasulfide (1.5 to 2.5 equivalents) in anhydrous pyridine or xylene is prepared in a round-bottom flask equipped with a reflux condenser.

-

The reaction mixture is heated to reflux under an inert atmosphere for a period ranging from 4 to 24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is then treated with a cold solution of sodium bicarbonate or sodium carbonate to neutralize any acidic byproducts and decompose the excess phosphorus pentasulfide.

-

The resulting precipitate, the crude Phthalazine-1(2H)-thione, is collected by filtration, washed thoroughly with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel to afford the pure Phthalazine-1(2H)-thione derivative.[9]

Molecular Docking Protocol

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Software:

-

AutoDock, Glide, GOLD, or similar molecular docking software.

-

Molecular visualization software (e.g., PyMOL, VMD, Discovery Studio).

Procedure:

-

Protein Preparation:

-

The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 4ASD) is downloaded from the Protein Data Bank.

-

Water molecules and any co-crystallized ligands are removed from the protein structure.

-

Hydrogen atoms are added to the protein, and the structure is energy minimized to relieve any steric clashes.

-

The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

-

-

Ligand Preparation:

-

The 2D structures of the this compound derivatives are drawn using a chemical drawing software and converted to 3D structures.

-

The ligands are energy minimized using a suitable force field (e.g., MMFF94).

-

Partial charges and rotatable bonds are assigned to the ligand molecules.

-

-

Docking Simulation:

-

The prepared ligands are docked into the defined binding site of the prepared protein using the chosen docking software.

-

The docking algorithm explores various conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores.

-

The binding interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein are visualized and analyzed to understand the molecular basis of binding.[1][10]

-

Quantitative Structure-Activity Relationship (QSAR) Protocol

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Software:

-

Software for descriptor calculation (e.g., MOE, Dragon).

-

Statistical software for model building (e.g., R, SYBYL).

Procedure:

-

Data Set Preparation:

-

A dataset of this compound derivatives with their experimentally determined biological activities (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

A large number of molecular descriptors (e.g., constitutional, topological, geometrical, and electronic descriptors) are calculated for each molecule in the dataset.

-

-

Model Building:

-

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the calculated descriptors with the biological activity.

-

-

Model Validation:

-

The predictive ability of the developed QSAR model is assessed using internal validation (e.g., leave-one-out cross-validation) and external validation with the test set.

-

-

Interpretation:

-

The validated QSAR model is interpreted to identify the key molecular features that are important for the biological activity of the this compound derivatives. This information can then be used to design new compounds with improved activity.

-

In Silico ADMET Prediction Protocol

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are crucial for determining the drug-likeness of a compound.

Software/Web Servers:

-

SwissADME, pkCSM, ADMETlab, or similar platforms.

Procedure:

-

Input: The 2D or 3D structure of the this compound derivative is provided as input to the ADMET prediction tool.

-

Prediction: The software calculates various physicochemical properties and predicts a range of ADMET parameters, including:

-

Absorption: Caco-2 permeability, human intestinal absorption.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition, hepatotoxicity.

-

-

Analysis: The predicted ADMET profile is analyzed to assess the drug-likeness of the compound and identify potential liabilities that may need to be addressed during lead optimization.[7][8][11]

Conclusion

The in silico modeling of this compound derivatives offers a powerful and efficient approach to explore their therapeutic potential. Through techniques like molecular docking, QSAR, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic properties of these compounds. While the available data is more extensive for the broader class of phthalazines, the methodologies outlined in this guide provide a solid framework for the focused investigation of this compound derivatives. Continued research in this area, combining computational predictions with experimental validation, holds the promise of developing novel and effective drugs for a range of diseases, particularly cancer.

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. jpsbr.org [jpsbr.org]

- 4. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, in silico ADMET profile and GABA-A docking of novel phthalazines as potent anticonvulsants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

The Medicinal Chemistry of Phthalazine-1-thiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The phthalazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this class of compounds, phthalazine-1-thiol and its tautomeric form, phthalazin-1(2H)-one, serve as crucial intermediates in the synthesis of a diverse array of bioactive molecules. This technical guide provides an in-depth review of the synthesis, biological activities, and experimental protocols related to this compound, with a focus on its role in the development of anticancer and antimicrobial agents.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step process, typically starting from readily available 2-acylbenzoic acids. The general synthetic workflow involves the formation of a phthalazinone intermediate, followed by thionation.

A common route to the precursor, 4-substituted-phthalazin-1(2H)-ones, involves the condensation of a 2-acylbenzoic acid with hydrazine.[1][2] This reaction provides a straightforward method to construct the core phthalazine ring system.

Once the phthalazinone is obtained, it can be converted to the corresponding this compound. A widely used method for this thionation reaction is the treatment of the phthalazinone with a thionating agent such as phosphorus pentasulfide (P₂S₅) in a high-boiling solvent like xylene.[3]

An alternative pathway to this compound derivatives involves the nucleophilic substitution of a leaving group, such as a chlorine atom, from the 1-position of the phthalazine ring with a sulfur nucleophile. For instance, 1-chlorophthalazine derivatives can be reacted with thiourea to yield the corresponding this compound.

Experimental Protocols: Synthesis

General Procedure for the Synthesis of 4-Substituted Phthalazin-1(2H)-ones

This procedure is adapted from the synthesis of 4-substituted phthalazin-1(2H)-ones from 2-acylbenzoic acids.[1][2][4]

Materials:

-

2-Acylbenzoic acid (e.g., 2-benzoylbenzoic acid)

-

Hydrazine hydrate

-

Ethanol

Procedure:

-

A mixture of the 2-acylbenzoic acid and hydrazine hydrate in ethanol is refluxed for a specified period.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired 4-substituted phthalazin-1(2H)-one.

General Procedure for the Thionation of Phthalazin-1(2H)-ones

This protocol is based on the conversion of a phthalazinone derivative to its corresponding thione.[3]

Materials:

-

4-Substituted-phthalazin-1(2H)-one

-

Phosphorus pentasulfide (P₂S₅)

-

Dry xylene

Procedure:

-

A solution of the 4-substituted-phthalazin-1(2H)-one in dry xylene is heated to reflux.

-

Phosphorus pentasulfide is added portion-wise to the refluxing solution.

-

The reaction mixture is refluxed for 1 hour.

-

The hot solution is filtered to remove any insoluble byproducts.

-

Upon cooling, the product crystallizes out of the solution.

-

The solid is collected by filtration and recrystallized from an appropriate solvent to give the pure 4-substituted phthalazine-1(2H)-thione.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of phthalazine derivatives, many of which are synthesized from this compound or its precursors. These compounds often exert their effects through the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Hedgehog signaling pathways.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of selected phthalazine derivatives, showcasing the potential of this scaffold in oncology drug discovery.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 7a | HCT-116 | 6.04 ± 0.30 | [5] |

| 7a | MCF-7 | 8.8 ± 0.45 | [5] |

| 7b | HCT-116 | 13.22 ± 0.22 | [5] |

| 7b | MCF-7 | 17.9 ± 0.50 | [5] |

| 8b | HCT-116 | 18 ± 0.20 | [5] |

| 8b | MCF-7 | 25.2 ± 0.55 | [5] |

| 8c | HCT-116 | 35 ± 0.45 | [5] |

| 8c | MCF-7 | 44.3 ± 0.49 | [5] |

| 6g | MCF-7 | 7.64 ± 0.5 | [6] |

| 9a | NCI-H460 | 7.36 ± 0.08 | [6] |

| 9b | NCI-H460 | 8.49 ± 0.25 | [6] |

| 9d | NCI-H460 | 7.77 ± 0.17 | [6] |

| 9g | A2780 | 6.75 ± 0.12 | [6] |

VEGFR-2 Inhibition

Several phthalazine derivatives have been identified as potent inhibitors of VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

| Compound ID | VEGFR-2 Inhibition IC₅₀ (µM) | Reference |

| 7a | 0.11 ± 0.01 | [5] |

| 7b | 0.31 ± 0.03 | [5] |

| 8b | 0.91 ± 0.08 | [5] |

| 8c | 0.72 ± 0.08 | [5] |

Antimicrobial Activity

This compound derivatives have also been investigated for their antibacterial and antifungal properties. The introduction of various substituents on the phthalazine core allows for the modulation of their antimicrobial spectrum and potency.

Quantitative Antimicrobial Activity Data

The following table presents the antimicrobial activity of representative phthalazine derivatives against various bacterial strains, indicating their potential as novel anti-infective agents.

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 4i | Bacillus subtilis | - | [7] |

| 4l | Staphylococcus aureus | - | [7] |

| 4n | Escherichia coli | - | [7] |

| 4e | Pseudomonas aeruginosa | - | [7] |

Note: Specific inhibition zone diameters were not provided in the source material, but these compounds were highlighted for their increased activity.

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

The diagram below illustrates a simplified representation of the VEGFR-2 signaling cascade, a key target for many phthalazine-based anticancer agents.

Caption: Simplified VEGFR-2 signaling pathway.

Hedgehog Signaling Pathway

The Hedgehog signaling pathway is another important target in cancer therapy, and some phthalazine derivatives have been shown to be potent inhibitors of this pathway.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jpsbr.org [jpsbr.org]

- 4. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A schematic diagram for the hedgehog (HH) signaling pathway [pfocr.wikipathways.org]

- 6. benchchem.com [benchchem.com]

- 7. Broth Microdilution | MI [microbiology.mlsascp.com]

Methodological & Application

Thionation of Phthalazinone Using Lawesson's Reagent: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the thionation of phthalazinone derivatives using Lawesson's reagent. This reaction is a crucial transformation in medicinal chemistry and drug development, as the resulting thiophthalazinones are important scaffolds for the synthesis of various biologically active compounds.

Introduction

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used and efficient thionating agent for the conversion of carbonyl compounds, including amides and lactams, into their corresponding thiocarbonyl analogues.[1][2][3] The reaction mechanism involves the formation of a reactive dithiophosphine ylide intermediate that reacts with the carbonyl group to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the desired thiocarbonyl compound and a stable phosphorus-oxygen double bond.[3] Phthalazinones, which contain a lactam moiety, are suitable substrates for this transformation.

Data Presentation

The following table summarizes the quantitative data for a specific example of the thionation of a substituted phthalazinone using Lawesson's reagent.

| Substrate | Reagent | Solvent | Reaction Time | Temperature | Yield (%) |

| 4-(4-chlorophenyl)-1(2H)-phthalazinone | Lawesson's Reagent | Dry Xylene | 6 hours | Reflux | 70 |

Experimental Protocols

This section provides a detailed methodology for the thionation of 4-(4-chlorophenyl)-1(2H)-phthalazinone, a representative example of this class of reaction.

Materials:

-

4-(4-chlorophenyl)-1(2H)-phthalazinone

-

Lawesson's Reagent

-

Dry Xylene

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-(4-chlorophenyl)-1(2H)-phthalazinone (1.0 equivalent) and Lawesson's reagent (0.6 equivalents, based on the dimeric structure of Lawesson's reagent which provides two thionating sulfur atoms).

-

Solvent Addition: Add a sufficient volume of dry xylene to the flask to ensure proper stirring and dissolution of the reactants upon heating.

-

Reaction: Heat the reaction mixture to reflux with continuous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After 6 hours of reflux, allow the reaction mixture to cool to room temperature.

-

Isolation: The product, 4-(4-chlorophenyl)-1(2H)-phthalazinethione, will precipitate from the solution upon cooling. Collect the solid product by filtration.

-

Purification: Wash the collected solid with ethanol to remove any remaining impurities.

-

Drying: Dry the purified product in a desiccator or under vacuum.

-

Characterization: The final product can be characterized by standard analytical techniques such as melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). For 4-(4-chlorophenyl)-1(2H)-phthalazinethione, the expected melting point is 253-255 °C.

Mandatory Visualization

The following diagrams illustrate the key aspects of the thionation of phthalazinone.

Caption: General reaction scheme for the thionation of phthalazinone.

Caption: Experimental workflow for the synthesis of thiophthalazinone.

References

- 1. Synthesis and Some Reactions of 4-Aryl-1 (2H)-Phthalazinones – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives [article.sapub.org]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Application of Phthalazine-1-thiol in Antimicrobial Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalazine and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry. Their diverse pharmacological properties include antimicrobial, antitumor, antihypertensive, and anti-inflammatory activities. Among these, Phthalazine-1-thiol and its analogs have emerged as a promising scaffold for the development of novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens. This document provides a comprehensive overview of the application of this compound in antimicrobial drug discovery, including synthesis strategies, antimicrobial activity data, and detailed experimental protocols.

Antimicrobial Activity of Phthalazine Derivatives

Numerous studies have demonstrated the potential of phthalazine derivatives against a range of pathogenic microbes. The antimicrobial efficacy is often influenced by the nature and position of substituents on the phthalazine ring.

Quantitative Antimicrobial Data

The following table summarizes the in vitro antimicrobial activity of various phthalazine derivatives, as indicated by the diameter of the zone of inhibition against different microbial strains.

| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Fungi |

| Bacillus subtilis (mm) | Staphylococcus aureus (mm) | Escherichia coli (mm) | |

| 4d | 17 | -ve | 10 |

| 4e | 16 | 15 | 12 |

| 4g | 14 | 13 | 11 |

| 4i | 18 | 17 | 15 |

| 4j | 15 | 14 | 13 |

| 4l | 17 | 16 | 14 |

| 4n | 16 | 15 | 13 |

| Data sourced from a study on new phthalazine derivatives.[1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols for the synthesis and antimicrobial evaluation of this compound derivatives.

General Synthesis of S-(4-p-tolyl)phthalazine Derivatives

This protocol describes a general method for the synthesis of S-substituted phthalazine derivatives from a chlorophthalazine precursor.[1]

Materials:

-

1-chloro-4-p-tolylphthalazine

-

Appropriate thiophenol

-

Absolute ethanol

-

Triethylamine (Et3N)

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-chloro-4-p-tolylphthalazine (0.1 g, 0.3 mmol) in absolute ethanol.

-

Add the desired thiophenol (1 equivalent) to the solution.

-

Add an excess of triethylamine (5 equivalents).

-

Heat the reaction mixture at 100°C for 4-6 hours.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solid product can be isolated by filtration.

-

Purify the crude product by recrystallization from an appropriate solvent.

In Vitro Antimicrobial Activity Assay: Agar Well Diffusion Method

This method is widely used to screen for antimicrobial activity of new compounds.[1][2]

Materials:

-

Nutrient agar medium

-

Sterile petri dishes

-

Cultures of test microorganisms (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic, e.g., Amoxicillin)[3]

-

Negative control (solvent alone)

-

Sterile cork borer

Procedure:

-

Prepare nutrient agar plates by pouring the sterilized medium into petri dishes and allowing it to solidify.

-

Inoculate the agar surface uniformly with the test microorganism using a sterile swab.

-

Create wells of a specific diameter in the agar using a sterile cork borer.

-

Add a defined volume of the test compound solution into the wells.

-

Similarly, add the positive and negative controls to separate wells.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[2]

-

After incubation, measure the diameter of the zone of inhibition (in mm) around each well. A clear zone indicates antimicrobial activity.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for illustrating complex processes. The following sections provide Graphviz DOT scripts to generate diagrams for a typical experimental workflow and a proposed logical relationship in the synthesis of phthalazine derivatives.

Experimental Workflow for Antimicrobial Screening

This diagram outlines the key steps involved in the synthesis and antimicrobial evaluation of phthalazine derivatives.

Caption: A typical workflow for the synthesis and antimicrobial screening of novel phthalazine derivatives.

Logical Relationship in the Synthesis of Phthalazine Derivatives

This diagram illustrates the synthetic pathway from a common intermediate to various phthalazine derivatives.

Caption: Synthetic routes to diverse phthalazine derivatives from a common chloro-intermediate for biological evaluation.

References

Phthalazine Derivatives as Potent VEGFR-2 Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of phthalazine derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis. Dysregulation of the VEGF/VEGFR-2 signaling pathway is a critical factor in tumor growth and metastasis, making it a prime target for novel cancer therapeutics. These notes detail the anti-angiogenic potential of phthalazine compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Data Presentation

The following tables summarize the in vitro inhibitory activity of various phthalazine derivatives against VEGFR-2 and their cytotoxic effects on different human cancer cell lines.

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Phthalazine Derivatives

| Compound ID | Modification/Substitution | IC50 (µM) against VEGFR-2 | Reference Compound | Reference IC50 (µM) |

| 7a | Triazolo[3,4-a]phthalazine derivative | 0.11 ± 0.01 | Sorafenib | 0.1 ± 0.02 |

| 7b | Triazolo[3,4-a]phthalazine derivative | 0.31 ± 0.03 | Sorafenib | 0.1 ± 0.02 |

| 8b | Triazolo[3,4-a]phthalazine derivative | 0.91 ± 0.08 | Sorafenib | 0.1 ± 0.02 |

| 8c | Triazolo[3,4-a]phthalazine derivative | 0.72 ± 0.08 | Sorafenib | 0.1 ± 0.02 |

| 4b | Pyrimidinone spacer | 0.09 ± 0.02 | Sorafenib | Not specified |

| 3e | Pyrazole spacer | 0.12 ± 0.02 | Sorafenib | Not specified |

| 5b | Pyrimidinthione spacer | 0.13 ± 0.03 | Sorafenib | Not specified |

| 4a | Pyrimidinone spacer | 0.15 ± 0.03 | Sorafenib | Not specified |

| 6c | Dihydropyrazole derivative | 0.11 - 0.22 | Sorafenib | Not specified |

| 6e | Dihydropyrazole derivative | 0.11 - 0.22 | Sorafenib | Not specified |

| 6g | Dihydropyrazole derivative | 0.11 - 0.22 | Sorafenib | Not specified |

| 7b | Pyrimidine derivative | 0.11 - 0.22 | Sorafenib | Not specified |

| 2g | Acid hydrazide spacer | 0.148 | Sorafenib | Not specified |

| 4a | Thiazole spacer | 0.196 | Sorafenib | Not specified |

IC50 values represent the concentration of the compound required to inhibit 50% of the VEGFR-2 kinase activity.

Table 2: Cytotoxicity of Phthalazine Derivatives against Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 7a | HCT-116 | Colon Adenocarcinoma | 6.04 ± 0.30 | Sorafenib | 5.47 ± 0.3 |

| 7a | MCF-7 | Breast Cancer | 8.8 ± 0.45 | Sorafenib | 7.26 ± 0.3 |

| 7b | HCT-116 | Colon Adenocarcinoma | 13.22 ± 0.22 | Sorafenib | 5.47 ± 0.3 |

| 7b | MCF-7 | Breast Cancer | 17.9 ± 0.50 | Sorafenib | 7.26 ± 0.3 |

| 8b | HCT-116 | Colon Adenocarcinoma | 18 ± 0.20 | Sorafenib | 5.47 ± 0.3 |

| 8b | MCF-7 | Breast Cancer | 25.2 ± 0.55 | Sorafenib | 7.26 ± 0.3 |

| 8c | HCT-116 | Colon Adenocarcinoma | 35 ± 0.45 | Sorafenib | 5.47 ± 0.3 |

| 8c | MCF-7 | Breast Cancer | 44.3 ± 0.49 | Sorafenib | 7.26 ± 0.3 |

| 2g | Hep G2 | Hepatocellular Carcinoma | 0.12 | Sorafenib | Not specified |

| 2g | MCF-7 | Breast Cancer | 0.15 | Sorafenib | Not specified |

| 4a | Hep G2 | Hepatocellular Carcinoma | 0.09 | Sorafenib | Not specified |

| 4a | MCF-7 | Breast Cancer | 0.18 | Sorafenib | Not specified |

IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Mandatory Visualizations

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: VEGFR-2 signaling cascade and the inhibitory action of phthalazine derivatives.

Experimental Workflow for Evaluating VEGFR-2 Inhibitors

Caption: Workflow for the preclinical evaluation of phthalazine-based VEGFR-2 inhibitors.

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro potency of phthalazine derivatives against recombinant human VEGFR-2 kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

Kinase Buffer (e.g., 5x Kinase Buffer 1)

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Test Phthalazine Derivative

-

DMSO

-

White 96-well plates

-

Luminescence-based kinase assay kit (e.g., Kinase-Glo® MAX)

-

Microplate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of the test phthalazine derivative in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

Master Mixture Preparation: For each 25 µL reaction, prepare a master mix containing 6 µL of 5x Kinase Buffer, 1 µL of 500 µM ATP, 1 µL of 50x PTK substrate, and 17 µL of sterile deionized water.

-

Plate Setup:

-

Add 25 µL of the master mixture to each well of a white 96-well plate.

-

Add 5 µL of the diluted test compound to the "Test Inhibitor" wells.

-

Add 5 µL of 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

-

-

Enzyme Addition:

-

To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of diluted VEGFR-2 enzyme (e.g., 1 ng/µL).

-

To the "Blank" wells, add 20 µL of 1x Kinase Buffer.

-

-

Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the dose-response data to a suitable curve.

Cell Proliferation Assay (CCK-8)

This protocol assesses the anti-proliferative effect of phthalazine derivatives on human umbilical vein endothelial cells (HUVECs).

Materials:

-

HUVECs

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Test Phthalazine Derivative (dissolved in DMSO)

-

VEGF-A

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HUVECs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test phthalazine derivative. For VEGF-induced proliferation, serum-starve the cells before adding the inhibitor along with VEGF-A (e.g., 20 ng/mL). Include appropriate vehicle controls.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell proliferation inhibition for each compound concentration relative to the vehicle-treated control. Determine the IC50 value.

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the effect of phthalazine derivatives on angiogenesis in a living organism.

Materials:

-

Matrigel (growth factor reduced)

-

VEGF-A and/or bFGF (basic Fibroblast Growth Factor)

-

Test Phthalazine Derivative

-

Mice (e.g., C57BL/6)

-

Heparin

-

Anesthetic

-

Surgical tools

-

Hemoglobin quantification kit (e.g., Drabkin's reagent)

Procedure:

-

Matrigel Preparation: On ice, mix Matrigel with heparin, an angiogenic factor (e.g., VEGF-A), and either the test phthalazine derivative or the vehicle control.

-

Injection: Anesthetize the mice and subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of each mouse. The Matrigel will form a solid plug.

-